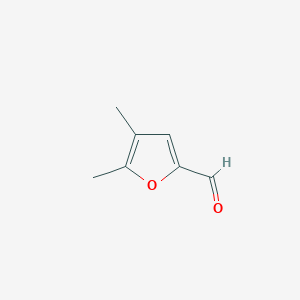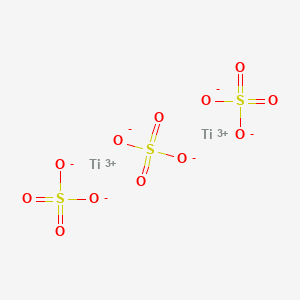
Titansesquioxid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Titanium sesquisulfate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Titanium Sesquisulfate, with the molecular formula O12S3Ti2 , is primarily used in the manufacture of bulk, large scale chemicals (including petroleum products), fine chemicals, basic metals, including alloys, computer, electronic and optical products, electrical equipment . It is also used as a biochemical for proteomics research . .
Mode of Action
It is often used in electrochemical studies and as a reducing agent in various chemical reactions . In electrochemistry, it serves as an electrolyte for the generation of titanium (III)-centered species, which are of interest due to their potential applications in cathodic protection and as mediators in electron transfer processes .
Biochemical Pathways
Titanium Sesquisulfate may influence several biochemical pathways. For instance, it is used to investigate the redox behavior of titanium compounds and their interaction with other elements and molecules . In synthetic chemistry, the solution is utilized to reduce organic compounds, particularly in reactions where milder reducing conditions are required . .
Result of Action
It is known that titanium sesquisulfate is used in the manufacture of various products and as a biochemical for proteomics research .
Action Environment
The action, efficacy, and stability of Titanium Sesquisulfate can be influenced by various environmental factors. For instance, it is soluble in dilute acids, giving violet-colored solutions, but insoluble in water, ethanol, and concentrated sulfuric acid . .
Biochemische Analyse
Biochemical Properties
Titanium sesquisulfate plays a significant role in biochemical reactions, particularly in redox processes. It is known to interact with various enzymes and proteins, acting as a reducing agent. For instance, titanium sesquisulfate can reduce organic compounds under milder conditions, making it useful in synthetic chemistry . The compound’s interaction with biomolecules such as proteins and enzymes often involves electron transfer, which can alter the oxidation state of the target molecules. This redox activity is crucial in various biochemical pathways, including those involved in cellular respiration and detoxification processes.
Cellular Effects
Titanium sesquisulfate has been shown to influence various cellular processes. Its redox properties enable it to affect cell signaling pathways, gene expression, and cellular metabolism. For example, titanium sesquisulfate can induce oxidative stress in cells, leading to the activation of stress response pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, titanium sesquisulfate can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of titanium sesquisulfate involves its ability to act as a reducing agent. At the molecular level, titanium sesquisulfate can bind to various biomolecules, including enzymes and proteins, facilitating electron transfer reactions . This binding can lead to the reduction of the target molecules, altering their structure and function. For instance, titanium sesquisulfate can inhibit or activate enzymes by changing their oxidation state, thereby modulating their catalytic activity. Additionally, the compound can influence gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of titanium sesquisulfate can change over time. The compound’s stability and degradation are important factors to consider. Titanium sesquisulfate is known to be stable under ambient conditions, but its reactivity can decrease over time due to gradual oxidation . Long-term exposure to titanium sesquisulfate in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress, which may result in chronic cellular damage and altered cellular function. These temporal effects highlight the importance of monitoring the stability and reactivity of titanium sesquisulfate in experimental settings.
Dosage Effects in Animal Models
The effects of titanium sesquisulfate can vary with different dosages in animal models. Studies have shown that low doses of titanium sesquisulfate can have beneficial effects, such as enhancing antioxidant defense mechanisms . At higher doses, the compound can induce toxic effects, including oxidative damage to tissues and organs. Threshold effects have been observed, where the compound’s impact shifts from being protective to harmful at specific dosage levels. These findings underscore the importance of determining the optimal dosage range for titanium sesquisulfate to minimize adverse effects while maximizing its therapeutic potential.
Metabolic Pathways
Titanium sesquisulfate is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation and detoxification processes . For example, titanium sesquisulfate can affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. By modulating the activity of these enzymes, titanium sesquisulfate can influence metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of titanium sesquisulfate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be soluble in dilute acids, forming violet-colored solutions . Once inside the cell, titanium sesquisulfate can interact with various intracellular transporters, facilitating its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall biological activity and effectiveness.
Subcellular Localization
Titanium sesquisulfate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is known to localize within the endoplasmic reticulum and mitochondria, where it can exert its redox effects . Targeting signals and post-translational modifications may direct titanium sesquisulfate to these organelles, allowing it to interact with key enzymes and proteins involved in cellular metabolism and stress response. The subcellular localization of titanium sesquisulfate is crucial for understanding its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium sesquisulfate can be synthesized through the reaction of titanium(III) chloride with sulfuric acid. The reaction typically involves dissolving titanium(III) chloride in water and then adding sulfuric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of titanium sesquisulfate.
Industrial Production Methods: In industrial settings, titanium sesquisulfate is produced by reacting titanium dioxide with sulfuric acid under controlled conditions. The process involves the following steps:
Chlorination of Rutile Ore: Titanium dioxide (rutile ore) is chlorinated to form titanium tetrachloride.
Reduction: Titanium tetrachloride is then reduced using a reducing agent such as magnesium or sodium to produce titanium metal.
Sulfuric Acid Treatment: The titanium metal is treated with sulfuric acid to form titanium sesquisulfate
Analyse Chemischer Reaktionen
Types of Reactions: Titanium sesquisulfate undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in many chemical processes.
Oxidation: It can be oxidized to higher oxidation states of titanium.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include hydrogen gas and metals such as zinc.
Oxidizing Agents: Common oxidizing agents include oxygen and chlorine.
Reaction Conditions: Reactions typically occur in aqueous solutions and may require heating to facilitate the process.
Major Products:
Reduction: The reduction of titanium sesquisulfate can produce titanium(II) sulfate.
Oxidation: Oxidation can lead to the formation of titanium(IV) sulfate
Vergleich Mit ähnlichen Verbindungen
Titanium sesquisulfate is similar to other titanium sulfate compounds, such as titanium(IV) sulfate. it is unique in its oxidation state and its specific applications as a reducing agent. Other similar compounds include:
Titanium(IV) Sulfate: Used as a precursor in the production of titanium dioxide.
Titanium(II) Sulfate: Used in various chemical reactions as a reducing agent.
Titanium sesquisulfate stands out due to its specific oxidation state and its unique applications in the textile industry and scientific research.
Eigenschaften
IUPAC Name |
titanium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBXOQKKUVQETK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890655 | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10343-61-0 | |
| Record name | Titanium sesquisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dititanium tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM SESQUISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Titanium Sesquisulfate used to determine the decolorizing power of activated carbon?
A1: While the research paper [] focuses on the methodology of using Titanium Sesquisulfate for this specific application, it doesn't delve into the reasons behind this choice. Further research is needed to uncover the specific properties of Titanium Sesquisulfate that make it suitable for this type of analysis. Potential areas to explore could include its interaction with colored compounds commonly used in decolorizing tests or its potential advantages over other reagents used for similar purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B1581301.png)

![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)
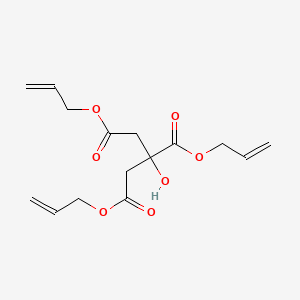


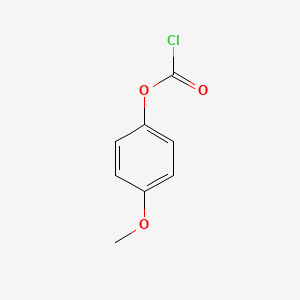
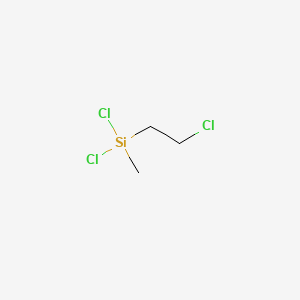
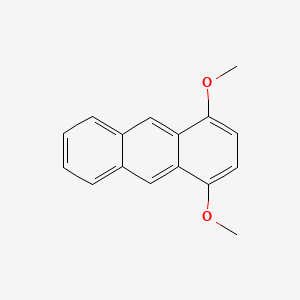
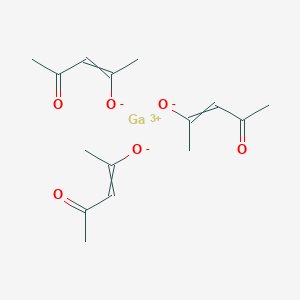
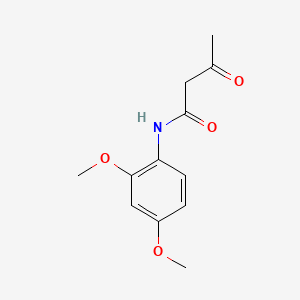
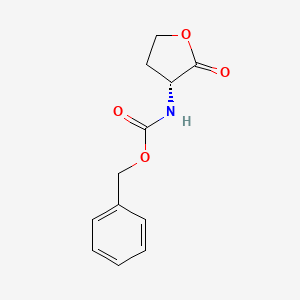
![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)
